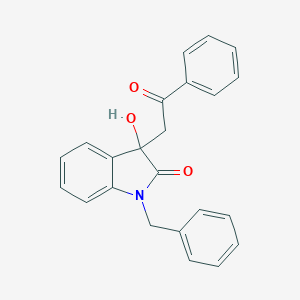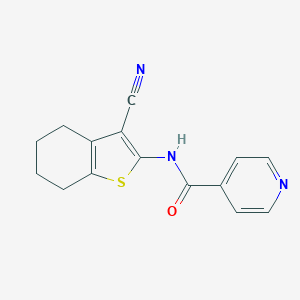
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. TPCA-1 has been shown to inhibit the activity of NF-κB and has potential applications in scientific research.
作用機序
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide inhibits the activity of NF-κB by targeting the inhibitor of kappa B kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitor of kappa B (IκB), which leads to its degradation and the subsequent activation of NF-κB. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide inhibits the phosphorylation of IκB and prevents the activation of NF-κB.
Biochemical and Physiological Effects
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects in various models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide has also been shown to have anti-tumor effects in various cancer cell lines. It inhibits cell proliferation and induces apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide in lab experiments is its specificity for the NF-κB pathway. It targets the IKK complex and does not affect other signaling pathways. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide has also been shown to have low toxicity in vivo, making it a suitable candidate for preclinical studies. One limitation of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide is its solubility in water. It is a hydrophobic molecule and requires the use of solvents such as DMSO for in vitro experiments.
将来の方向性
For the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide in scientific research include investigating its potential applications in various diseases such as arthritis, asthma, and cancer. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide has been shown to have anti-inflammatory and anti-tumor effects, and further studies could provide insight into its therapeutic potential. Additionally, the development of more potent and selective inhibitors of the NF-κB pathway could lead to the discovery of new treatments for various diseases.
合成法
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis method involves the use of reagents such as pyridine-4-carboxylic acid, 2-aminothiophenol, and acetic anhydride. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.
科学的研究の応用
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide has been used in scientific research to investigate the role of NF-κB in various cellular processes. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
特性
製品名 |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide |
|---|---|
分子式 |
C15H13N3OS |
分子量 |
283.4 g/mol |
IUPAC名 |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H13N3OS/c16-9-12-11-3-1-2-4-13(11)20-15(12)18-14(19)10-5-7-17-8-6-10/h5-8H,1-4H2,(H,18,19) |
InChIキー |
QMVOTRUIGDHYKA-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=NC=C3)C#N |
正規SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=NC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)
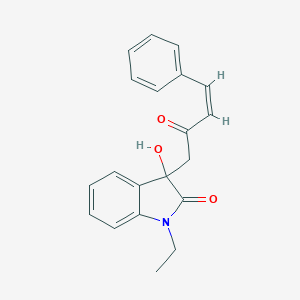
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
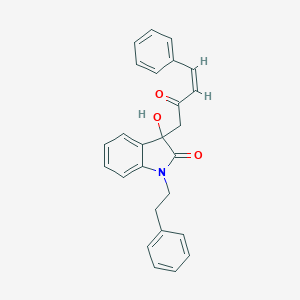
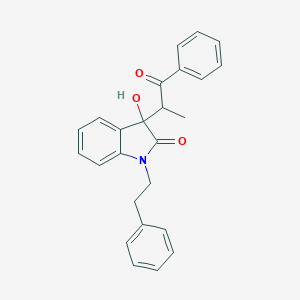
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)
![1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)
